5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene sulfonamides. This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a piperazine moiety substituted with a fluorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene-2-sulfonamide core. This can be achieved through the sulfonation of thiophene followed by the introduction of the ethyl group. The piperazine moiety is then introduced through a nucleophilic substitution reaction with 2-fluorophenylpiperazine. The final product is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The thiophene sulfonamide core can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide
- 5-ethyl-N-(2-(4-(2-bromophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide
- 5-ethyl-N-(2-(4-(2-methylphenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide
Uniqueness
5-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)thiophene-2-sulfonamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and pharmacokinetic properties. The fluorine atom can enhance the compound’s metabolic stability and binding interactions, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
5-ethyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2S2/c1-2-15-7-8-18(25-15)26(23,24)20-9-10-21-11-13-22(14-12-21)17-6-4-3-5-16(17)19/h3-8,20H,2,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXURVMWYAWDVCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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